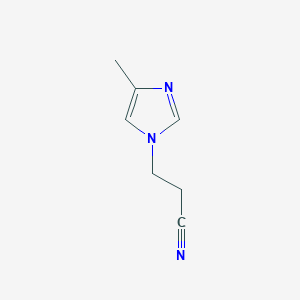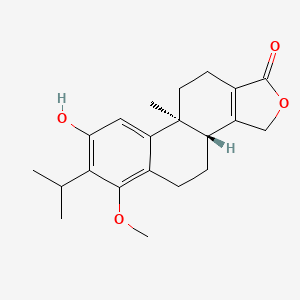
Isoneotriptophenolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoneotriptophenolide is a diterpene compound derived from the Chinese medicinal plant Tripterygium wilfordii.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoneotriptophenolide typically involves the use of plant cell cultures in combination with organic synthesis. One efficient route starts with the synthesis of isodehydroabietenolide from dehydroabietic acid, followed by ring C functionalization to produce this compound . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale cultivation of Tripterygium wilfordii plant cells, followed by extraction and purification processes. The use of biotransformation techniques in plant cell cultures can also enhance the yield and efficiency of production .
化学反応の分析
Types of Reactions
Isoneotriptophenolide undergoes various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents such as potassium nitrosodisulfonate.
Reduction: Reduction to hydroquinones using reagents like sodium borohydride (NaBH4) and tin(II) chloride (SnCl2).
Substitution: Electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt)
Reduction: Sodium borohydride (NaBH4), Tin(II) chloride (SnCl2)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, and sulfonated derivatives
科学的研究の応用
Isoneotriptophenolide has a wide range of scientific research applications:
作用機序
The mechanism of action of isoneotriptophenolide involves its interaction with specific molecular targets and pathways. It is known to modulate various cellular processes, including apoptosis and inflammation. The compound’s effects are mediated through its interaction with key signaling molecules and enzymes, leading to the regulation of gene expression and cellular responses .
類似化合物との比較
Isoneotriptophenolide can be compared with other similar diterpene compounds, such as triptolide and tripdiolide. These compounds share structural similarities but differ in their biological activities and therapeutic potentials . This compound is unique due to its specific functional groups and the resulting chemical reactivity, which distinguishes it from other diterpenes .
List of Similar Compounds
- Triptolide
- Tripdiolide
- Isotriptophenolide
- Demethyl this compound
特性
CAS番号 |
104331-86-4 |
|---|---|
分子式 |
C21H26O4 |
分子量 |
342.4 g/mol |
IUPAC名 |
(3bR,9bS)-8-hydroxy-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one |
InChI |
InChI=1S/C21H26O4/c1-11(2)18-17(22)9-16-13(19(18)24-4)5-6-15-14-10-25-20(23)12(14)7-8-21(15,16)3/h9,11,15,22H,5-8,10H2,1-4H3/t15-,21-/m0/s1 |
InChIキー |
TYSYVCOVDLVELY-BTYIYWSLSA-N |
異性体SMILES |
CC(C)C1=C(C=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC4=C3COC4=O)C)O |
正規SMILES |
CC(C)C1=C(C=C2C(=C1OC)CCC3C2(CCC4=C3COC4=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
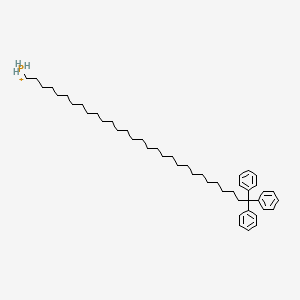



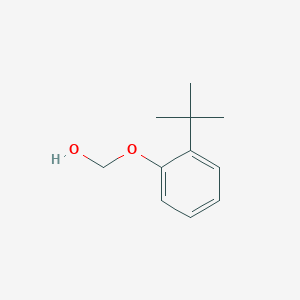


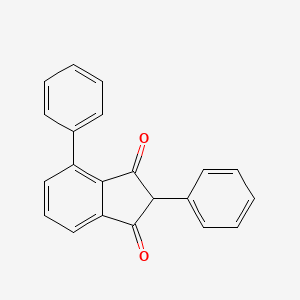
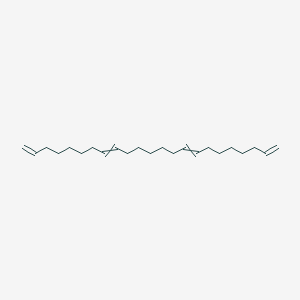

![(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
